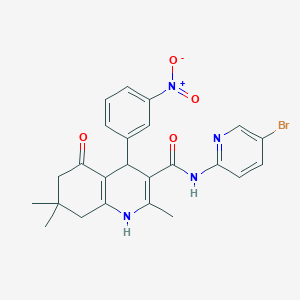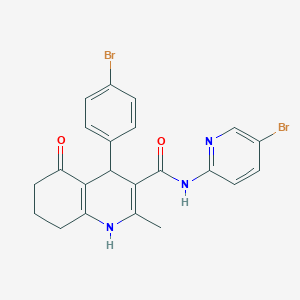![molecular formula C24H19F3N2O2S B304248 [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is a synthetic compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Physiologically, it has been found to induce apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone in lab experiments include its potent antitumor activity, its potential as a lead compound for the development of new antitumor agents, and its versatility as a building block for the synthesis of novel materials. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.
Orientations Futures
There are several future directions for research on [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential applications in other scientific fields, such as material science and nanotechnology.
4. Exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is a synthetic compound with potential applications in various scientific research fields. Its potent antitumor activity and versatility as a building block for the synthesis of novel materials make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone involves multiple steps, including the reaction of 4-methoxyphenylacetonitrile with trifluoromethylthiophene-2-carbaldehyde, followed by the reaction of the resulting product with 2,4-dimethylbenzaldehyde. The final step involves the reaction of the resulting compound with ammonia to obtain the desired product.
Applications De Recherche Scientifique
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, it has been identified as a potential lead compound for the development of new antitumor agents. In material science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
Propriétés
Nom du produit |
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone |
|---|---|
Formule moléculaire |
C24H19F3N2O2S |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C24H19F3N2O2S/c1-12-4-9-16(13(2)10-12)21(30)22-20(28)19-17(24(25,26)27)11-18(29-23(19)32-22)14-5-7-15(31-3)8-6-14/h4-11H,28H2,1-3H3 |
Clé InChI |
IBSGFFUMUKBKMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)







![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)